2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13-8-19-20(9-14(13)2)31-22(25-19)26(12-15-4-3-7-24-11-15)21(28)17-10-16(27(29)30)5-6-18(17)23/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXIIXZYKYLLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions with appropriate reagents to introduce the chloro, nitro, and pyridinyl groups . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as piperidine. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory and anti-tubercular agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interact with other molecular pathways, contributing to its anti-tubercular activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzothiazole core distinguishes it from thiazole-based analogues (e.g., 4d , 4h ), likely altering π-π stacking interactions in biological targets .
Functional Analogues from BAY-4931/BAY-00 Study ()
Compound 6g (2-chloro-N-[2-(5-methylpyridin-3-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide) shares a nitro-chlorobenzamide scaffold but replaces benzothiazole with benzoxazole.
| Property | Target Compound | 6g |
|---|---|---|
| Heterocycle | Benzothiazole | Benzoxazole |
| Substituents | Pyridin-3-ylmethyl | 5-Methylpyridin-3-yl |
| Synthetic Route | Not reported | PyBrop/DIPEA-mediated coupling |
| Molecular Weight (g/mol) | ~484.9 | ~424.8 |
Key Observations :
- Both compounds utilize nitro and chloro groups, suggesting shared utility in electrophilic interactions (e.g., covalent inhibition).
Comparison with Natural Product Derivatives ()
Benzamide derivatives isolated from P. guineense, such as N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , exhibit structural similarities:
| Property | Target Compound | Natural Benzamide |
|---|---|---|
| Core Structure | Benzothiazole | Benzothiazole |
| Substituents | Nitro, Chloro, Pyridinyl | Dichloro, Dimethoxy |
| Molecular Weight (g/mol) | ~484.9 | ~411.3 |
| Retention Time | Not reported | High (GC-MS analysis) |
Key Observations :
- The natural derivative’s dimethoxy groups increase hydrophobicity compared to the nitro substituent in the target compound, which may reduce metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4d (amide coupling with PyBrop/DIPEA) and 6g (nucleophilic substitution), though steric effects from dimethyl groups may necessitate optimized conditions .
- Structure-Activity Relationships (SAR): Nitro and chloro groups correlate with enhanced electrophilicity, critical for covalent target engagement. Pyridinylmethyl substitution may improve blood-brain barrier penetration compared to morpholinomethyl or dimethylamino groups in analogues .
- Knowledge Gaps: Biological data (e.g., IC₅₀ values, selectivity) are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the benzothiazole ring, nitro group, and chloro substituent, contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Formula: C16H15ClN4O3S
- Molecular Weight: 374.83 g/mol
- CAS Number: 898372-20-8
Antimicrobial Activity
Numerous studies have indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. The mechanism of action is believed to involve interference with essential cellular processes in bacteria. Specifically:
- Inhibition of Enzymatic Activity: The compound may inhibit bacterial growth by targeting and inhibiting essential enzymes involved in metabolic pathways.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Key findings include:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines by activating specific molecular pathways associated with cell death.
- Inhibition of Cell Proliferation: Studies indicate that this compound significantly inhibits the proliferation of cancer cells such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells.
- Cell Cycle Arrest: The compound has demonstrated the ability to halt the cell cycle in cancer cells, preventing their progression and replication.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It acts as an inhibitor of specific enzymes by binding to their active sites.
- Fluorescent Properties: The benzothiazole moiety can exhibit fluorescence, making it useful in biological imaging applications.
- Targeting Signaling Pathways: The presence of the nitro group enhances its interaction with cellular signaling pathways involved in cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks dimethyl substituents | Reduced activity |
| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | Lacks nitro group | Lower antimicrobial potential |
| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamide | Contains methyl instead of nitro | Altered activity profile |
Study on Anticancer Effects
A recent study evaluated the anticancer effects of various benzothiazole derivatives including 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide. The results indicated that this compound exhibited potent antiproliferative effects against multiple cancer cell lines (HCT116, MCF7) with IC50 values in the low micromolar range .
Antimicrobial Screening
Another investigation assessed the antimicrobial properties against a range of bacterial strains. The findings suggested that this compound demonstrated significant inhibitory activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Q & A
Q. Critical parameters :
- Solvent choice (pyridine for amidation, DMF for alkylation).
- Temperature control to avoid nitro-group decomposition.
- Use of anhydrous conditions to prevent hydrolysis.
Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
Note : FT-IR can validate functional groups (e.g., C=O stretch at 1680 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. weak cytotoxicity)?
Answer:
Contradictions often arise from structural analogs with varying substituents. A systematic approach includes:
Structure-Activity Relationship (SAR) studies :
- Compare analogs (e.g., methoxy vs. nitro groups at position 5) to assess electronic effects on target binding .
- Example: Nitro groups enhance electrophilicity, improving enzyme inhibition but increasing off-target toxicity.
Target-specific assays :
- Use in vitro enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity) to isolate mechanisms .
Computational docking :
- Model interactions with biological targets (e.g., hydrophobic pockets in PFOR) to explain divergent activities .
Data reconciliation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
Advanced: How to design environmental fate studies for this compound?
Answer:
Follow the framework in Project INCHEMBIOL :
Abiotic degradation :
- Hydrolysis: Expose to pH 3–9 buffers (25–50°C) and monitor degradation via LC-MS.
- Photolysis: Use simulated sunlight (λ > 290 nm) to assess nitro-group stability.
Biotic degradation :
- Microbial metabolism: Incubate with soil/water microbiota (OECD 301B) and quantify metabolite formation.
Partitioning studies :
- LogP measurement (predicted ~3.1) to estimate bioaccumulation potential.
Q. Key metrics :
- Half-life in water/soil.
- Identification of toxic metabolites (e.g., chlorinated byproducts).
Advanced: What strategies optimize in vitro assays for evaluating this compound’s enzyme inhibition potential?
Answer:
Enzyme selection : Prioritize targets with conserved active sites (e.g., PFOR in anaerobic pathogens) .
Assay conditions :
- Use anaerobic chambers for oxygen-sensitive enzymes.
- Include positive controls (e.g., nitazoxanide for PFOR inhibition).
Kinetic analysis :
- Determine IC₅₀ values via dose-response curves (e.g., 8–12 µM for PFOR inhibition).
- Assess reversibility via dilution assays.
Q. Troubleshooting :
- Solubility issues: Use DMSO stocks (<1% final concentration).
- Interference from nitro groups: Include blank controls with reducing agents (e.g., dithiothreitol).
Advanced: How do substituents influence the compound’s pharmacokinetic properties?
Answer:
Q. Optimization strategies :
- Introduce polar groups (e.g., hydroxyl) to balance logP and permeability.
- Use prodrug approaches for nitro-group activation in hypoxic environments .
Advanced: How to address low yield in the final alkylation step?
Answer:
Common issues and solutions:
- Base selection : Replace K₂CO₃ with Cs₂CO₃ for stronger deprotonation in DMF .
- Solvent optimization : Switch to THF with catalytic KI to enhance nucleophilicity.
- Temperature gradient : Start at 50°C for 2 hours, then ramp to 80°C to minimize side reactions.
Q. Yield improvement :
- Pilot reaction: 45% → 72% after optimizing base/solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
